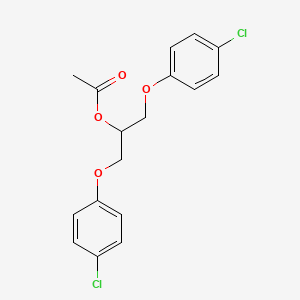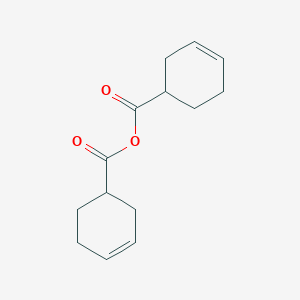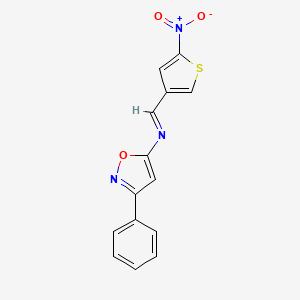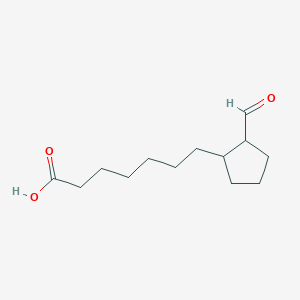
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2-(1,1-dimethylethyl)-6-nitro-: is an aromatic amine compound with the molecular formula C10H14N2O2. It is also known as 2-tert-Butyl-6-nitroaniline. This compound is characterized by the presence of a nitro group (-NO2) and a tert-butyl group (-C(CH3)3) attached to the benzene ring, making it a derivative of aniline.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-tert-Butylaniline: The most common method for synthesizing Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- involves the nitration of 2-tert-Butylaniline. This reaction typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods:
Batch Process: In industrial settings, the nitration process is often conducted in batch reactors where precise control over temperature and reaction time is maintained to ensure high yield and purity of the product.
Continuous Process: For large-scale production, continuous nitration processes are employed, which offer advantages in terms of efficiency and consistency in product quality.
化学反应分析
Types of Reactions:
Oxidation: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of nitrobenzoic acids or other oxidized derivatives.
Reduction: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst, tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Substitution: Halogens (chlorine, bromine), alkylating agents
Major Products Formed:
Oxidation: Nitrobenzoic acids, oxidized derivatives
Reduction: 2-tert-Butyl-6-aminobenzenamine
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology:
Biochemical Research: The compound is used in biochemical research to study the effects of nitro and tert-butyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Drug Development: It serves as a precursor in the development of certain pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Industry:
Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique chemical properties contribute to the desired characteristics of the final product.
作用机制
Molecular Targets: The nitro group in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- can undergo reduction to form reactive intermediates that interact with various molecular targets, including enzymes and receptors.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates that can modulate cellular pathways and biochemical processes.
相似化合物的比较
2-tert-Butylaniline: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Contains a nitro group but lacks the tert-butyl group, resulting in different chemical and physical properties.
4-tert-Butyl-2-nitroaniline: Similar structure with the nitro group in a different position, leading to variations in reactivity and applications.
Uniqueness:
Combination of Nitro and tert-Butyl Groups: The presence of both nitro and tert-butyl groups in Benzenamine, 2-(1,1-dimethylethyl)-6-nitro- imparts unique chemical properties, making it valuable in specific synthetic and industrial applications.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions distinguishes it from other similar compounds, offering versatility in various chemical processes.
属性
CAS 编号 |
41085-44-3 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-tert-butyl-6-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)7-5-4-6-8(9(7)11)12(13)14/h4-6H,11H2,1-3H3 |
InChI 键 |
NDONWNZRRAEAON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
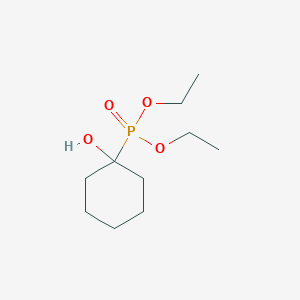
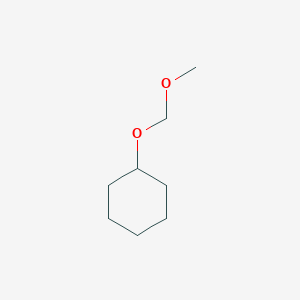

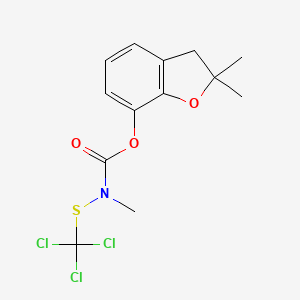
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
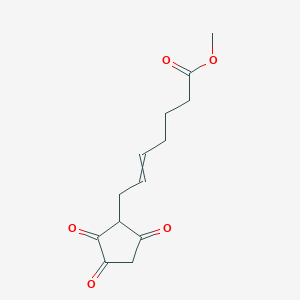
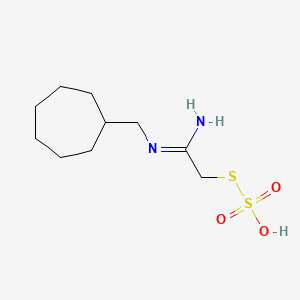
![2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
